molecular formula C9H12ClN3 B15135450 5-(2-Chlorophenyl)pyrazolidin-3-amine

5-(2-Chlorophenyl)pyrazolidin-3-amine

Cat. No.: B15135450
M. Wt: 197.66 g/mol
InChI Key: HGOPSOJKULQSBS-UHFFFAOYSA-N
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Description

5-(2-Chlorophenyl)pyrazolidin-3-amine is a chemical compound intended for research and development purposes. This compound features a pyrazolidin-3-amine core, a scaffold of high significance in medicinal chemistry due to its presence in molecules with a broad spectrum of biological activities . Pyrazole and pyrazolidine derivatives are extensively investigated for their potential as therapeutic agents and are common subjects in synthetic organic chemistry research . Researchers value this core structure for its role as a key intermediate in constructing more complex molecules and for probing biological mechanisms . The compound is provided for research use only and is not intended for diagnostic or therapeutic applications. It must not be used for personal purposes. Researchers should consult the product's Safety Data Sheet (SDS) and adhere to standard laboratory safety protocols, including the use of personal protective equipment (PPE) and working in a well-ventilated place, to ensure safe handling and storage .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H12ClN3

Molecular Weight

197.66 g/mol

IUPAC Name

5-(2-chlorophenyl)pyrazolidin-3-amine

InChI

InChI=1S/C9H12ClN3/c10-7-4-2-1-3-6(7)8-5-9(11)13-12-8/h1-4,8-9,12-13H,5,11H2

InChI Key

HGOPSOJKULQSBS-UHFFFAOYSA-N

Canonical SMILES

C1C(NNC1N)C2=CC=CC=C2Cl

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Direct Synthesis of 5-(2-Chlorophenyl)pyrazolidin-3-amine

Approaches Involving 2-Chlorophenyl Precursors

A plausible route to this compound would likely involve a precursor containing the 2-chlorophenyl moiety. A common method for synthesizing pyrazolidin-3-ones involves the reaction of a phenylhydrazine (B124118) with an α,β-unsaturated ester. For instance, 1-(4-chlorophenyl)pyrazolidin-3-one (B1363979) has been synthesized by reacting 4-chlorophenyl hydrazine (B178648) with methyl acrylate (B77674). researchgate.net Adapting this for the target molecule, one could envision a reaction between 2-chlorophenylhydrazine and a suitable three-carbon synthon that would introduce the amine functionality at the 3-position.

Another approach could involve the palladium-catalyzed carboamination or carboetherification of alkenes using aryl chlorides as electrophiles, a method that has been successfully used to generate various heterocycles, including pyrazolidines. organic-chemistry.org

Stereoselective Synthesis of Pyrazolidines

Achieving stereocontrol in the synthesis of pyrazolidine (B1218672) derivatives is crucial for their application in pharmacology. Asymmetric synthesis of pyrazolidines can be achieved through various catalytic methods. For instance, the first enantioselective synthesis of pyrazolines from acrylamides was accomplished via a metal-catalyzed enantioselective mdpi.comnih.gov-dipolar cycloaddition. nih.gov Chiral phosphoric acid-catalyzed 6π-electrocyclization of α,β-unsaturated hydrazones also offers a metal-free route to enantiomerically enriched pyrazolines. nih.gov These principles of asymmetric catalysis could be applied to the synthesis of this compound to obtain specific stereoisomers.

General Synthetic Routes to Pyrazolidines and Related Scaffolds Relevant to the Compound

The construction of the pyrazolidine ring is often achieved through cycloaddition reactions, which are powerful tools for forming five-membered heterocycles. nih.govuchicago.edu

[3+2] Cycloaddition Reactions

The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is a key strategy for synthesizing pyrazolidine and pyrazoline derivatives. mdpi.comresearchgate.net This reaction involves a 1,3-dipole, such as an azomethine imine, and a dipolarophile, typically an alkene or alkyne, to form a five-membered ring. mdpi.comnih.gov Asymmetric versions of this reaction are particularly valuable for creating chiral pyrazolidines with up to three stereogenic centers. mdpi.comnih.gov

Various metals have been shown to catalyze [3+2] cycloaddition reactions for the synthesis of pyrazolidines, often leading to high yields and stereoselectivity. mdpi.com

Copper Catalysis: Copper(I) has been demonstrated to accelerate the [3+2] cycloaddition of azomethine imines with terminal alkynes. nih.gov The use of chiral ligands, such as P,N-phosphaferrocene-oxazolines, can induce high enantioselectivity. nih.gov Copper(II) acetate (B1210297) has also been found to be an efficient catalyst for the cycloaddition of N,N'-cyclic azomethine imines to methyleneindolinones. mdpi.com

Zirconium Catalysis: Chiral zirconium catalysts, prepared in situ from Zr(OPr)4 and a BINOL ligand, have been used for asymmetric intramolecular [3+2] cycloadditions of acylhydrazones, yielding condensed pyrazolidine derivatives as major trans isomers with high enantiomeric excess. mdpi.com

Other Metal Catalysts: Other metals like magnesium, nickel, silver, scandium, and zinc have also been employed as catalysts in [3+2] cycloadditions for pyrazolidine synthesis. mdpi.com For example, an N,N'-dioxide-ligated-Mg(OTf)2 complex has been used for highly diastereo- and enantioselective [3+2] cycloadditions. mdpi.com Nickel(II) catalysts have been utilized in diastereodivergent processes to yield enantiopure pyrazolidine derivatives. mdpi.com

Table 1: Examples of Metal-Catalyzed [3+2] Cycloadditions for Pyrazolidine Synthesis
Catalyst SystemReactantsProduct TypeKey FeaturesReference
CuI with Chiral Ligand (L2a)Azomethine imine and ethyl propiolatePyrazolo[1,2-a]pyrazoleHigh enantioselectivity (90% ee) nih.gov
Chiral Zirconium Catalyst (Zr(OPr)4 + (R)-BINOL)Acylhydrazones (intramolecular)Condensed pyrazolidinesHigh diastereoselectivity (trans isomer) and enantioselectivity (up to 97% ee) mdpi.com
N,N'-dioxide-ligated-Mg(OTf)2Methyleneindolinones and N,N'-cyclic azomethine iminesPyrazolidinesHighly diastereo- and enantioselective mdpi.com
Ni(II) Complex3-Acryloyl-2-oxazolidinone and N,N'-cyclic azomethine iminesEnantiopure pyrazolidinesDiastereodivergent synthesis mdpi.com

Organocatalysis offers a metal-free alternative for the asymmetric synthesis of pyrazolidines. mdpi.comnih.gov

Brønsted Acid Catalysis: Acidic N-triflylphosphoramide Brønsted acids have been effectively used as organocatalysts in highly enantioselective [3+2] cycloadditions between various alkenes and azomethine imines derived from N-benzoylhydrazone precursors. These reactions afford pyrazolidine derivatives in good yields and with excellent stereoselectivity. nih.gov

Alkaloid Catalysis: Alkaloids have been employed to catalyze the asymmetric [3+2] cycloaddition of in situ generated ketenes and azomethine imines, producing bicyclic pyrazolidinones with excellent enantioselectivity. nih.govnih.gov

Table 2: Examples of Organocatalyzed [3+2] Cycloadditions for Pyrazolidine Synthesis
CatalystReactantsProduct TypeKey FeaturesReference
N-triflylphosphoramide Brønsted acidAlkenes and N-benzoyl protected hydrazonesPyrazolidine derivativesExcellent stereoselectivity (dr ≥ 96:4, 87–98% ee) nih.gov
AlkaloidKetenes (in situ) and azomethine iminesBicyclic pyrazolidinonesExcellent enantioselectivity (≥96% ee) researchgate.net
Azomethine Imine Dipolar Cycloadditions

The [3+2] cycloaddition of azomethine imines is a powerful and versatile method for constructing the pyrazolidine ring. mdpi.comresearchgate.net Azomethine imines are 1,3-dipoles of the aza-allyl type that can be generated in situ from precursors like hydrazine derivatives. mdpi.comrsc.org These intermediates react with dipolarophiles, such as alkenes, to form the saturated pyrazolidine ring. mdpi.com

This reaction can be performed under thermal or microwave conditions and can also be catalyzed by metal complexes or organocatalysts. rsc.orgresearchgate.net The choice of catalyst can influence the stereoselectivity of the reaction, yielding products with up to three new stereogenic centers. mdpi.com For the synthesis of a 5-substituted pyrazolidine, the reaction would involve an azomethine imine and a suitable alkene dipolarophile. The process is known for its broad substrate scope and efficiency under mild conditions. mdpi.comnih.gov A key advantage is the potential for asymmetric synthesis, allowing for the creation of non-racemic pyrazolidine derivatives. mdpi.comnih.gov

A general scheme for this approach is the reaction of a hydrazine with an aldehyde to form a hydrazone, which then generates the azomethine imine intermediate. This intermediate subsequently undergoes a [3+2] cycloaddition with an alkene. rsc.org

Table 1: Overview of Azomethine Imine Cycloaddition for Pyrazolidine Synthesis

Feature Description
Reaction Type [3+2] Dipolar Cycloaddition
Key Intermediate Azomethine Imine (a 1,3-dipole)
Reactants Hydrazine derivative, Aldehyde/Ketone, Alkene (dipolarophile)
Products Pyrazolidines, Pyrazolines (from alkyne dipolarophiles)
Catalysis Can be metal-catalyzed (e.g., Cu(II), Zirconium) or organocatalyzed. mdpi.comnih.govnih.gov

| Stereochemistry | Capable of forming up to three new stereogenic centers; can be highly stereoselective. mdpi.com |

Reactions of Hydrazines with Olefinic and Carbonyl Compounds

One of the most common and robust methods for synthesizing the pyrazoline ring, a precursor to pyrazolidine, is the cyclocondensation reaction between an α,β-unsaturated carbonyl compound and a hydrazine derivative. researchgate.netresearchgate.net This approach allows for versatile substitution patterns on the resulting heterocycle by selecting appropriately substituted starting materials. researchgate.net

The mechanism typically involves an initial nucleophilic attack of the hydrazine onto the carbonyl carbon of the enone system, or a Michael-type addition to the β-carbon, followed by intramolecular cyclization and dehydration to yield a pyrazoline. researchgate.netresearchgate.net To obtain the target this compound, a potential precursor would be an α,β-unsaturated nitrile or ester bearing a 2-chlorophenyl group at the β-position, which would react with hydrazine. The resulting pyrazoline or pyrazolidinone could then be further transformed to the desired product.

For instance, the reaction of a chalcone (B49325) analog (an α,β-unsaturated ketone) with hydrazine is a well-established route to 2-pyrazolines. researchgate.net The reaction conditions can be varied, often involving refluxing the reactants in a suitable solvent like ethanol, sometimes with acid or base catalysis. rdd.edu.iq

A classic and foundational method for the synthesis of the pyrazolidine ring involves the reaction of a hydrazine with a 1,3-dihalopropane or a similar 1,3-dielectrophile. csic.es This reaction proceeds via a double nucleophilic substitution, where both nitrogen atoms of the hydrazine displace the two halide leaving groups, resulting in the formation of the five-membered ring. csic.es

This method is straightforward but may be less common in modern synthesis compared to other approaches due to potential side reactions and the availability of substituted 1,3-dihalopropanes. csic.es To synthesize the specific 5-(2-chlorophenyl) moiety using this route, a precursor such as 1,3-dihalo-1-(2-chlorophenyl)propane would be required. The reaction with hydrazine would then directly yield the pyrazolidine ring with the desired substitution at the 5-position. csic.es

Reduction of Pyrazolones, Pyrazolidinones, and Pyrazolines

The saturated pyrazolidine ring can be readily accessed through the chemical reduction of its unsaturated or oxidized analogs, such as pyrazolines, pyrazolones, or pyrazolidinones. csic.esresearchgate.net These precursors are often easily synthesized through the methods described previously.

The reduction of 2-pyrazolines, which contain a C=N double bond within the ring, is a particularly effective strategy. acs.org Various reducing agents can be employed for this transformation. For example, the use of Superhydride (lithium triethylborohydride) has been reported for the regioselective reduction of the C=N bond in N-acyl-2-pyrazolines, affording 3,5-cis-disubstituted pyrazolidines with high diastereoselectivity. acs.org Other common reducing systems, however, such as sodium borohydride (B1222165) in methanol, may be unsuccessful for this specific transformation. acs.org

Similarly, pyrazolidinones (containing a carbonyl group in the ring) can be reduced to pyrazolidines. This typically requires stronger reducing agents capable of reducing the amide carbonyl group, such as lithium aluminum hydride (LiAlH₄). The reduction of pyrazolones, which possess both endocyclic C=N and C=O bonds, is also a viable route. e-bookshelf.deresearchgate.net

Table 2: Precursors and Methods for Reductive Synthesis of Pyrazolidines

Precursor Bond to be Reduced Example Reducing Agents Reference
Pyrazoline C=N Superhydride (Et₃BHLi) acs.org
Pyrazolidinone C=O (Amide) Lithium aluminum hydride (LiAlH₄) csic.es

| Pyrazolone | C=N and/or C=O | Strong reducing agents (e.g., LiAlH₄) | e-bookshelf.deresearchgate.net |

Derivatization Strategies for the Pyrazolidine Amine Moiety

The 3-amino group of this compound is a primary amine, which serves as a key site for further chemical modification through derivatization reactions.

Acylation and Alkylation Reactions

The nitrogen atom of the 3-amino group is nucleophilic and can readily undergo acylation and alkylation reactions, which are among the most common transformations in pyrazolidine chemistry. csic.es

Acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or an acid anhydride, typically in the presence of a base to neutralize the acid byproduct. youtube.comyoutube.com This reaction forms a stable amide bond and is a widely used method for introducing a variety of acyl groups. nih.govnih.gov The resulting N-acylated derivatives often exhibit different chemical and biological properties compared to the parent amine.

Alkylation involves the reaction of the amine with an alkylating agent, most commonly an alkyl halide. youtube.comwikipedia.org This reaction leads to the formation of secondary and, potentially, tertiary amines. The reaction proceeds via nucleophilic aliphatic substitution. wikipedia.org However, a significant challenge in the alkylation of primary amines is the potential for overalkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine. wikipedia.org Careful control of reaction conditions and stoichiometry is necessary to achieve selective mono-alkylation. csic.esorganic-chemistry.org

Table 3: Common Compound Names

Compound Name
This compound
Pyrazolidine
Pyrazoline
Pyrazolidinone
Pyrazolone
Hydrazine
1,3-Dihalopropane
Acyl chloride
Acid anhydride
Alkyl halide
Lithium aluminum hydride
Sodium borohydride

Formation of Urea (B33335) and Carbamate (B1207046) Derivatives

The primary amine functionality at the 3-position of the pyrazolidine ring is a key site for synthetic elaboration, readily undergoing reactions to form urea and carbamate derivatives. These transformations are of significant interest in medicinal chemistry due to the prevalence of urea and carbamate moieties in biologically active molecules.

The synthesis of urea derivatives of this compound can be achieved through several established methods. A common approach involves the reaction of the primary amine with an isocyanate. This reaction is typically rapid and proceeds under mild conditions to afford the corresponding N,N'-substituted urea. The choice of isocyanate allows for the introduction of a wide variety of substituents, enabling the systematic exploration of structure-activity relationships.

Alternatively, reaction with carbonyldiimidazole (CDI) followed by the addition of another amine provides a two-step, one-pot method for synthesizing unsymmetrical ureas. Phenyl carbamates can also serve as precursors, reacting with the pyrazolidin-3-amine in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) to yield the desired urea derivatives in high yield. google.com

Carbamate derivatives are similarly accessible. The reaction of this compound with chloroformates in the presence of a base is a standard method for carbamate formation. Another efficient route involves the use of di-tert-butyl dicarbonate (B1257347) (Boc)₂O for the introduction of the widely used tert-butoxycarbonyl (Boc) protecting group, a common type of carbamate.

The following table summarizes representative synthetic transformations for the formation of urea and carbamate derivatives of this compound.

Table 1: Synthesis of Urea and Carbamate Derivatives

Derivative Type Reagent Product
Urea Isocyanate (R-N=C=O) 1-(5-(2-Chlorophenyl)pyrazolidin-3-yl)-3-substituted urea
Urea Carbonyldiimidazole (CDI), then R₂NH 1-(5-(2-Chlorophenyl)pyrazolidin-3-yl)-3,3-disubstituted urea
Carbamate Chloroformate (R-O-COCl) Substituted (5-(2-chlorophenyl)pyrazolidin-3-yl)carbamate
Carbamate Di-tert-butyl dicarbonate ((Boc)₂O) tert-Butyl (5-(2-chlorophenyl)pyrazolidin-3-yl)carbamate

Ring Transformations and Modifications of the Pyrazolidine Nucleus

The pyrazolidine ring, being a saturated heterocyclic system, can undergo several transformations that modify its core structure. These reactions can lead to the formation of other heterocyclic systems or alter the oxidation state of the ring.

One of the fundamental reactions of the pyrazolidine nucleus is oxidation. Depending on the substitution pattern and the oxidizing agent used, this compound can be oxidized to the corresponding pyrazoline or pyrazole (B372694). This transformation introduces unsaturation into the ring and can significantly alter the compound's electronic properties and biological activity.

Reductive cleavage of the N-N bond is another important transformation of the pyrazolidine ring. This reaction, often accomplished using reducing agents like samarium(II) iodide or through catalytic hydrogenation, results in the opening of the ring to produce 1,3-diaminopropane (B46017) derivatives. This provides a synthetic route to acyclic diamines from cyclic precursors.

Ring-chain tautomerism can also be a feature of pyrazolidine chemistry, where a dynamic equilibrium exists between the cyclic pyrazolidine and an open-chain Schiff base or hydrazone form. The position of this equilibrium is influenced by factors such as substitution, solvent, and temperature.

Furthermore, "ring switching" transformations have been documented where one heterocyclic ring is converted into another. For instance, treatment of a pyrazolidinone derivative with hydrazine hydrate (B1144303) has been shown to lead to different heterocyclic structures. researchgate.net While not directly starting from the amine, these principles suggest that under certain conditions, the pyrazolidine ring of this compound could potentially be transformed into other five- or six-membered heterocyclic systems. For example, reactions with dinucleophiles could lead to the formation of fused bicyclic systems. researchgate.net

The following table outlines some potential ring transformations of the pyrazolidine nucleus in this compound.

Table 2: Ring Transformations and Modifications

Transformation Reagents/Conditions Product Type
Oxidation Mild oxidizing agent Pyrazoline or Pyrazole derivative
N-N Bond Cleavage Catalytic hydrogenation, SmI₂ 1,3-Diaminopropane derivative
Ring Expansion Reaction with bifunctional electrophiles Fused bicyclic heterocycles

Structural Characterization and Spectroscopic Analysis

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For 5-(2-Chlorophenyl)pyrazolidin-3-amine (C₉H₁₂ClN₃), the high-resolution mass spectrum would show a molecular ion peak (M⁺) that would confirm its elemental composition. Due to the presence of chlorine, the molecular ion peak would appear as a characteristic isotopic pattern, with two peaks approximately in a 3:1 ratio of intensity, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation of the molecular ion under electron ionization (EI) would likely proceed through characteristic pathways for amines and aromatic compounds. A key fragmentation event for amines is the alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org For this molecule, this could involve cleavage of the pyrazolidine (B1218672) ring. Another likely fragmentation would be the loss of the chlorophenyl group, leading to a fragment corresponding to the pyrazolidin-3-amine ring.

Table 3: Expected Mass Spectrometry Data for this compound

Feature Expected Observation
Molecular Formula C₉H₁₂ClN₃
Nominal Molecular Weight 197 g/mol (for ³⁵Cl)
Molecular Ion Peak (M⁺) m/z 197 and 199 in a ~3:1 ratio

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound would display characteristic absorption bands for its key functional groups. The primary amine (-NH₂) group would show two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹, corresponding to asymmetric and symmetric stretching vibrations. wpmucdn.comorgchemboulder.com The N-H bending vibration for the primary amine is expected around 1580-1650 cm⁻¹. orgchemboulder.com The secondary amine (-NH-) within the pyrazolidine ring would exhibit a single N-H stretching band in a similar region, which might overlap with the primary amine signals.

The C-H stretching vibrations of the aromatic ring would appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the pyrazolidine ring would be observed just below 3000 cm⁻¹. jscimedcentral.com The C=C stretching vibrations of the aromatic ring typically appear in the 1450-1600 cm⁻¹ region. A C-N stretching vibration would also be present in the fingerprint region, typically between 1020-1350 cm⁻¹. libretexts.org

Table 4: Characteristic IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
Primary Amine (NH₂) N-H Stretch (asymmetric & symmetric) 3300 - 3500 (two bands)
Secondary Amine (NH) N-H Stretch 3300 - 3500 (one band)
Primary Amine (NH₂) N-H Bend 1580 - 1650
Aromatic C-H C-H Stretch 3000 - 3100
Aliphatic C-H C-H Stretch 2850 - 3000
Aromatic Ring C=C Stretch 1450 - 1600
C-N Bond C-N Stretch 1020 - 1350

Reactivity and Mechanistic Investigations

Reaction Mechanisms of Pyrazolidine (B1218672) Formation

The synthesis of the pyrazolidine ring system is most commonly achieved through [3+2] cycloaddition reactions. csic.es This powerful synthetic strategy involves the reaction of a three-atom component (the 1,3-dipole) with a two-atom component (the dipolarophile). In the context of pyrazolidine synthesis, azomethine imines often serve as the 1,3-dipole, reacting with various alkenes. nih.gov The mechanism of this cycloaddition can proceed through either a concerted or a stepwise pathway, a topic of considerable research and debate.

The distinction between a concerted and a stepwise mechanism lies in the timing of bond formation. In a concerted pathway , the two new sigma bonds between the 1,3-dipole and the dipolarophile are formed simultaneously, passing through a single transition state. quora.com This process is typically stereospecific, meaning the stereochemistry of the reactants directly dictates the stereochemistry of the product.

Conversely, a stepwise mechanism involves the formation of an intermediate before the final ring closure. quora.com This often occurs through an initial nucleophilic attack (an aza-Michael addition) to form a zwitterionic intermediate, which then undergoes intramolecular cyclization to yield the pyrazolidine ring. researchgate.net The intermediacy of a species that can undergo bond rotation can lead to a loss of stereochemical information and the formation of a mixture of diastereomers.

Recent studies on the reaction of N-arylhydrazones with nitroolefins to form pyrazolidines suggest a stepwise cycloaddition mechanism. organic-chemistry.org The stereochemistry of the resulting pyrazolidine intermediate was a key factor in this mechanistic assignment. Similarly, mechanistic studies on the [3+2] cycloaddition of azomethine imines have revealed that the reaction can proceed through a stepwise pathway involving a 1,2-addition followed by intramolecular cyclization. nih.gov However, other research, particularly involving metal-catalyzed reactions, has concluded that the mechanism is concerted. researchgate.net The precise pathway is often highly dependent on the specific substrates, catalysts, and reaction conditions employed.

Table 1: Comparison of Concerted and Stepwise Cycloaddition Pathways
CharacteristicConcerted PathwayStepwise Pathway
Bond FormationSimultaneous formation of two new sigma bondsSequential bond formation via an intermediate
IntermediateNo intermediate, proceeds through a single transition stateFormation of a zwitterionic or other intermediate
StereochemistryGenerally stereospecificCan be non-stereospecific, potentially leading to mixtures of diastereomers
Influencing FactorsSymmetry of frontier molecular orbitalsStability of the intermediate, solvent polarity

Catalysts and reaction conditions play a pivotal role in directing the course of pyrazolidine formation, often influencing both the reaction rate and the mechanistic pathway. A variety of catalysts, including Lewis acids and organocatalysts, have been employed to promote these cycloadditions. nih.govresearchgate.net

Lewis Acid Catalysis: Metal salts such as Sc(OTf)₃, In(OTf)₃, Yb(OTf)₃, and Y(OTf)₃ have been shown to catalyze the 1,3-dipolar cycloaddition reaction, with studies suggesting a concerted mechanism. researchgate.net Copper(I) and Nickel(II) complexes are also effective catalysts. nih.gov For instance, Cu(II)-complexes have been used in asymmetric [3+2] cycloadditions of N,N-cyclic azomethine imines, with Cu(NTf₂)₂ showing the highest reactivity. nih.gov Mechanistic investigations of copper-catalyzed reactions have, in some cases, pointed towards a stepwise mechanism involving the 1,2-addition of a metal acetylide to the azomethine imine, followed by intramolecular cyclization. nih.gov

Organocatalysis: Chiral organocatalysts, such as squaramide-based catalysts, have been utilized for asymmetric [3+2] cycloadditions, yielding bicyclic pyrazolidine scaffolds with high diastereoselectivity. researchgate.net The reaction conditions, including the choice of solvent and the presence of additives, can significantly impact the efficiency and selectivity of these transformations. For example, the synthesis of 1-(4-chlorophenyl)pyrazolidin-3-one (B1363979) has been achieved under solvent-free conditions in a ball mill, with the choice of base being a critical parameter. researchgate.net

Reaction Conditions: The polarity of the solvent can influence the stability of charged intermediates, potentially favoring a stepwise pathway in more polar solvents. Temperature and pressure can also affect the reaction kinetics and selectivity. The specific nature of the reactants, such as the electronic properties of the substituents on the azomethine imine and the dipolarophile, will also dictate the preferred mechanistic route. mdpi.com

Table 2: Influence of Catalysts on Pyrazolidine Formation
Catalyst TypeExamplesProposed MechanismKey Observations
Lewis Acids (Metal Salts)Sc(OTf)₃, In(OTf)₃, Yb(OTf)₃, Y(OTf)₃, Cu(OTf)₂Often proposed as concerted researchgate.netCan enhance reaction rates and control stereoselectivity
Transition Metal ComplexesCu(I) and Ni(II) complexes, [Cp*RhCl₂]₂, AuCl(IPr)Can be stepwise or concerted depending on the system nih.govnih.govEnables asymmetric synthesis and divergent reactivity nih.govresearchgate.net
OrganocatalystsSquaramide-based catalysts, Cinchona alkaloid-derived primary amines researchgate.netnih.govTypically involves activation of one of the reactantsProvides access to enantioenriched pyrazolidine derivatives

Chemical Reactivity of the Pyrazolidine Amine Group

The primary amine group at the 3-position of the 5-(2-Chlorophenyl)pyrazolidin-3-amine ring is a key functional handle that dictates much of its chemical reactivity. This amine group can participate in a variety of chemical transformations, acting as a nucleophile or a base.

The lone pair of electrons on the nitrogen atom makes the amine group nucleophilic, allowing it to react with a wide range of electrophiles. Common reactions include acylation, alkylation, and condensation with carbonyl compounds to form imines. The reactivity of this amine is influenced by the electronic and steric environment of the pyrazolidine ring. For instance, the presence of the 2-chlorophenyl group at the 5-position may exert an electronic effect on the reactivity of the amine.

The amine group also imparts basic properties to the molecule, allowing it to be protonated by acids to form an ammonium (B1175870) salt. The basicity of the amine is a crucial factor in its biological activity and its behavior in different physiological environments.

In synthetic applications, the primary amine can be a starting point for the construction of more complex molecular architectures. For example, it can be diazotized and subsequently replaced by other functional groups, or it can be used to form new heterocyclic rings through condensation reactions. The reactivity of the amine group is fundamental to the utility of this compound as a building block in medicinal chemistry.

Oxidative Transformations of the Pyrazolidine Ring System

The pyrazolidine ring is susceptible to oxidation, which can lead to a variety of products depending on the oxidizing agent and the reaction conditions. csic.es Oxidation can occur at the nitrogen atoms or at the carbon backbone of the ring.

Oxidation of the pyrazolidine ring can lead to the formation of pyrazolines (dihydropyrazoles) and subsequently to the fully aromatic pyrazoles. csic.es This transformation involves the loss of hydrogen atoms and the formation of double bonds within the ring. Common oxidizing agents for this purpose include potassium permanganate, manganese dioxide, and lead tetraacetate.

In some cases, oxidation can lead to ring-opening reactions. researchgate.net For example, the oxidation of certain aminopyrazoles can result in the cleavage of the N-N bond, leading to the formation of acyclic products. researchgate.net The specific outcome of the oxidation is highly dependent on the substitution pattern of the pyrazolidine ring. For instance, the presence of substituents on the nitrogen atoms can influence the site of oxidation.

Electrochemical oxidation provides an alternative method for the functionalization of pyrazole-type compounds. mdpi.com This technique can be used to introduce halogens or other functional groups onto the ring system. The electrochemical N-N coupling of aminopyrazoles to form azopyrazoles has also been reported. mdpi.com The oxidative stability of the pyrazolidine ring is an important consideration in the development of drug candidates, as oxidative degradation can lead to loss of activity and the formation of potentially toxic byproducts. nih.govnih.gov

Table 3: Common Oxidative Transformations of the Pyrazolidine Ring
TransformationProduct(s)Typical Reagents/ConditionsReference
DehydrogenationPyrazolines, PyrazolesKMnO₄, MnO₂, Pb(OAc)₄ csic.es
Ring OpeningAcyclic compounds (e.g., via N-N bond cleavage)PhIO, Electrochemical oxidation researchgate.netresearchgate.net
N-N CouplingAzopyrazolesElectrochemical oxidation, Chemical oxidants (e.g., BaMnO₄) mdpi.com

Computational and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and reactivity of molecules. nih.gov These calculations provide a detailed picture of the electron distribution and orbital energies within 5-(2-Chlorophenyl)pyrazolidin-3-amine.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. nih.gov

A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is expected to be localized primarily on the amine group and the pyrazolidine (B1218672) ring due to the presence of lone pairs of electrons on the nitrogen atoms, making these regions susceptible to electrophilic attack. Conversely, the LUMO is likely distributed over the chlorophenyl ring, which can act as an electron-accepting region.

Table 1: Calculated Frontier Molecular Orbital Energies and Related Parameters for this compound (Illustrative Data)

ParameterValue (eV)
HOMO Energy-6.2
LUMO Energy-1.5
HOMO-LUMO Gap (ΔE)4.7

Note: The data in this table is illustrative and represents typical values for similar heterocyclic compounds.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map uses a color scale to represent different potential values, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential). mdpi.com

For this compound, the MEP analysis would likely show a negative potential (red) around the nitrogen atoms of the amine group and the pyrazolidine ring, indicating these are the most probable sites for electrophilic attack. The hydrogen atoms of the amine group would exhibit a positive potential (blue), making them susceptible to nucleophilic interactions. The chlorophenyl group would display a more complex potential distribution due to the electronegativity of the chlorine atom and the delocalized π-electrons of the benzene ring.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are critical to its biological activity and chemical reactivity. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the possible shapes (conformations) a molecule can adopt and its dynamic behavior over time. researchgate.net

For this compound, conformational analysis would reveal the most stable arrangement of its constituent rings and substituents. The pyrazolidine ring can adopt various puckered conformations, and the orientation of the 2-chlorophenyl group relative to the pyrazolidine ring is also a key conformational feature. Identifying the lowest energy conformer is essential for understanding how the molecule might interact with biological targets.

Molecular dynamics simulations provide a more dynamic picture by simulating the movement of atoms and bonds over time. researchgate.net An MD simulation of this compound would reveal the flexibility of the molecule, the stability of its different conformations, and how it interacts with its environment, such as a solvent or a biological receptor.

Reaction Pathway Modeling and Transition State Characterization

Understanding the mechanisms of chemical reactions is fundamental to synthetic chemistry. Reaction pathway modeling allows for the theoretical investigation of how a reaction proceeds from reactants to products, including the identification of high-energy transition states and intermediate structures. researchgate.net

For this compound, this modeling could be used to explore various synthetic routes or to predict its metabolic fate. For instance, the reactivity of the amine group in acylation or alkylation reactions could be modeled to determine the most likely reaction pathway and the energy barriers involved. Characterizing the transition state structures provides crucial information about the energy required for the reaction to occur and can help in optimizing reaction conditions.

Exploration of Biochemical Interactions and Scaffold Utility

Pyrazolidine (B1218672) Scaffolds as Enzyme Inhibitors

The structural characteristics of the pyrazolidine ring system make it an effective scaffold for the design of enzyme inhibitors. These compounds can be readily functionalized to achieve specific interactions with the active or allosteric sites of various enzymes, leading to the modulation of their catalytic activity.

Inhibition of Peptidoglycan Biosynthesis Enzymes (e.g., MurB)

A notable application of pyrazolidine scaffolds is in the development of inhibitors for enzymes involved in bacterial peptidoglycan biosynthesis. One such enzyme is UDP-N-acetylenolpyruvylglucosamine reductase (MurB), which is crucial for the formation of the bacterial cell wall. Inhibition of this enzyme can lead to cell lysis and bacterial death, making it an attractive target for novel antibacterial agents.

A series of 3,5-dioxopyrazolidines have been identified as novel inhibitors of MurB. For example, compounds such as 1,2-bis(4-chlorophenyl)-3,5-dioxopyrazolidine-4-carboxamides have demonstrated inhibitory activity against Escherichia coli MurB and Staphylococcus aureus MurB, with 50% inhibitory concentrations (IC50s) in the micromolar range. nih.gov Another compound, a C-4-unsubstituted 1,2-bis(3,4-dichlorophenyl)-3,5-dioxopyrazolidine, also showed moderate inhibitory activity against these enzymes. nih.gov These findings highlight the potential of the pyrazolidine scaffold in the design of new antibacterial drugs that target peptidoglycan biosynthesis.

CompoundTarget EnzymeIC50 (µM)
1,2-bis(4-chlorophenyl)-3,5-dioxopyrazolidine-4-carboxamidesE. coli MurB4.1 - 6.8
1,2-bis(4-chlorophenyl)-3,5-dioxopyrazolidine-4-carboxamidesS. aureus MurB4.3 - 10.3
C-4-unsubstituted 1,2-bis(3,4-dichlorophenyl)-3,5-dioxopyrazolidineE. coli MurB24.5 - 35
C-4-unsubstituted 1,2-bis(3,4-dichlorophenyl)-3,5-dioxopyrazolidineS. aureus MurB24.5 - 35

Allosteric Inhibition of Neuropeptidases (e.g., Neurolysin)

Beyond targeting bacterial enzymes, pyrazolidine derivatives have also been explored as inhibitors of neuropeptidases, such as neurolysin. Neurolysin is a zinc metallopeptidase that plays a role in regulating the levels of bioactive peptides in the nervous and endocrine systems. nih.gov Allosteric inhibition, where an inhibitor binds to a site on the enzyme other than the active site to modulate its activity, is a promising strategy for achieving inhibitor specificity.

Research has led to the discovery of potent inhibitors of neurolysin that bind to an allosteric site, away from the enzyme's catalytic center. nih.gov This binding is thought to disrupt the hinge-like motion associated with substrate binding and catalysis. nih.gov The inhibition kinetics of these compounds are often mixed, displaying both noncompetitive and competitive components. nih.gov This novel mechanism of allosteric inhibition presents a valuable avenue for the development of selective modulators of neuropeptidases. nih.gov

Mechanistic Insights into Enzyme-Inhibitor Binding

Understanding the molecular interactions between pyrazolidine-based inhibitors and their target enzymes is crucial for rational drug design. Crystallographic studies have provided valuable insights into these binding mechanisms. For instance, the crystal structure of E. coli MurB in complex with a 3,5-dioxopyrazolidine inhibitor revealed that the compound binds at the active site. nih.gov Specific interactions were observed with active-site residues and the bound flavin adenine (B156593) dinucleotide (FAD) cofactor. nih.gov

In the case of pyrazole (B372694), a related five-membered nitrogen-containing heterocycle, its binding to liver alcohol dehydrogenase has been well-characterized. One of the nitrogen atoms of the pyrazole ring directly coordinates with the active-site zinc atom. nih.gov This detailed structural information allows for the optimization of inhibitor potency and selectivity through targeted modifications of the pyrazolidine scaffold.

Scaffold for Design of Molecular Probes in Biological Systems

The versatility of the pyrazolidine scaffold extends to its use in the development of molecular probes for biological imaging. By incorporating fluorophores and targeting moieties, pyrazolidine derivatives can be designed to visualize specific cellular components or processes.

A modular design approach, utilizing multi-component reactions like the Ugi four-component reaction, allows for the synthesis of a diverse library of multi-functional fluorophores based on a central scaffold. uni-muenchen.de This strategy enables the creation of probes that can detect reactive oxygen species and can be directed to specific subcellular organelles, such as mitochondria or lysosomes. uni-muenchen.de The adaptability of the scaffold allows for the fine-tuning of the photophysical properties of the probes and the optimization of their performance in cellular imaging applications. uni-muenchen.de

Derivatives as Ligands in Coordination Chemistry for Catalytic Applications

Pyrazolidine derivatives and their related pyrazole counterparts are effective ligands in coordination chemistry. pen2print.orgresearchgate.net Their nitrogen atoms can coordinate with a variety of metal ions to form stable complexes with diverse structures and catalytic properties. researchgate.net These metal complexes have found applications in various catalytic transformations.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Impact of Substitution Patterns on Biochemical Activity (e.g., Enzyme Inhibition)

The biological activity of pyrazolidine (B1218672) and pyrazole (B372694) derivatives is highly sensitive to the nature and position of substituents on their core structures. For compounds related to 5-(2-Chlorophenyl)pyrazolidin-3-amine, modifications to the phenyl ring and the pyrazolidine core can drastically alter their efficacy as enzyme inhibitors.

Research on pyrazoline derivatives as monoamine oxidase (MAO) inhibitors has shown that substitutions on the phenyl ring at the 5-position significantly influence inhibitory potency. mdpi.com For instance, halogen substitutions at the para-position of the phenyl ring were found to be crucial for potent MAO-B inhibition. mdpi.com This suggests that for this compound, the chloro group's position on the phenyl ring is a key determinant of its interaction with biological targets.

Studies on other pyrazole-containing structures, such as pyrazolo[1,5-a]pyrimidines, further highlight the importance of substitution patterns. In a series of these compounds designed as KDR kinase inhibitors, the potency was optimized by introducing specific substituents at various positions. For example, a 4-methoxyphenyl (B3050149) group at the 3-position and a 3-thienyl group at the 6-position resulted in a compound with a KDR IC50 of 19 nM. nih.gov Similarly, for COX-2 inhibitors based on the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, a 4-fluorophenyl group at one position and a 4-methylsulfonylphenyl at another were identified as key for high potency and selectivity. nih.gov

In the context of 1-phenyl-3-pyrazolidinones, which are 5-lipoxygenase inhibitors, modifications at the 4-position of the pyrazolidinone ring demonstrated a clear structure-activity relationship. nih.gov Increased inhibitor potency was correlated with higher lipophilicity and electronic effects from the N-phenyl group. nih.gov The most potent compound in this series, 4-(ethylthio)-1-phenyl-3-pyrazolidinone, had an IC50 of 60 nM. nih.gov

These examples from related compound classes underscore that the specific substitution pattern—including the chloro group on the phenyl ring and the amine group on the pyrazolidine core of this compound—is fundamental to its potential as a biochemically active agent. The position of the chlorine at the ortho position, in particular, would be expected to influence the molecule's conformation and electronic properties, thereby affecting its binding to target enzymes.

Table 1: SAR of Phenyl-Pyrazoline Derivatives as MAO-B Inhibitors mdpi.com

Compound Phenyl Ring Substituent (Position 5) MAO-B IC50 (µM) Selectivity Index (SI) for MAO-B
EH1 -H (Unsubstituted) >10 -
EH6 -Cl (para-position) 0.18 >55.8
EH7 -F (para-position) 0.063 133.0

Influence of Halogenation on Molecular Properties and Interactions

The introduction of a halogen, such as the chlorine atom in this compound, profoundly impacts a molecule's physicochemical properties and its interactions with biological targets. Halogenation, particularly on an aromatic ring, can alter lipophilicity, electronic distribution, and metabolic stability, and can introduce the potential for specific interactions like halogen bonding.

The presence of a chlorine atom on a phenyl ring generally increases the lipophilicity of the molecule. eurochlor.org This enhanced lipophilicity can improve membrane permeability, which may be crucial for the compound to reach its intracellular target. In a study of pyrazoline derivatives, halogen substitutions on the phenyl ring at the fifth position led to potent and selective inhibition of monoamine oxidase-B (MAO-B). mdpi.com The potency against MAO-B increased in the order of –F > –Cl > –Br > –H, demonstrating the favorable effect of halogenation. mdpi.com The fluorine-containing analog was the most potent, with an IC50 value of 0.063 µM. mdpi.com

Electronically, chlorine is an electron-withdrawing group, which can influence the acidity and reactivity of other parts of the molecule. eurochlor.org This electronic perturbation can affect how the compound binds to the active site of an enzyme. Furthermore, the chlorine atom, with its lone pair of electrons and electronegativity, can enhance the formation and stabilization of radicals, which may be relevant for certain mechanisms of action, such as antioxidant activity.

Table 2: Effect of Halogenation on MAO-B Inhibition for 5-Phenyl-Pyrazoline Derivatives mdpi.com

Compound Halogen at para-position of 5-phenyl ring MAO-B IC50 (µM)
EH1 H >10
EH7 F 0.063
EH6 Cl 0.18

Stereochemical Influences on Biological Activity

The presence of a chiral center at the C5 position of the pyrazolidine ring in this compound means that it can exist as two enantiomers. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer.

The development of methods for the resolution of racemic mixtures is therefore essential. For 4-substituted pyrazolidinones, a new procedure for their resolution was developed to study the properties of the individual enantiomers. nih.gov This underscores the importance of isolating stereoisomers to properly evaluate their biological activities. The synthesis of optically active pyrazolidines can be achieved through stereoselective cyclization reactions, allowing for the targeted production of the more active enantiomer.

For this compound, it is highly probable that the two enantiomers would display different affinities for a given biological target. The spatial arrangement of the 2-chlorophenyl group and the 3-amine group relative to the pyrazolidine ring would dictate the precise fit into a binding pocket. One enantiomer may be able to form key interactions (e.g., hydrogen bonds, hydrophobic interactions, or halogen bonds) that the other cannot, leading to a significant difference in biological activity.

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Methodologies for Substituted Pyrazolidines

The synthesis of pyrazolidine (B1218672) derivatives is continuously evolving, with a focus on improving efficiency, stereoselectivity, and access to chemical diversity. Traditional methods, such as the condensation of hydrazines with 1,3-dicarbonyl compounds or α,β-unsaturated esters, are being supplemented by more sophisticated and elegant strategies. researchgate.netnih.gov

One prominent area of development is the use of transition metal catalysis. For instance, a palladium-catalyzed approach utilizing a Pd(OAc)₂ and S-Phos catalyst system enables the efficient generation of pyrazolidines from aryl chlorides through alkene carboamination. organic-chemistry.org This method is significant as it minimizes common side reactions like N-arylation and produces complex heterocyclic structures with high efficiency. organic-chemistry.org Another key strategy involves [3+2] cycloaddition reactions, which can be catalyzed by metal salts such as Sc(OTf)₃ and Cu(OTf)₂ to achieve high stereospecificity. researchgate.net

Furthermore, green chemistry principles are being integrated into pyrazolidine synthesis. A notable example is the solvent-free synthesis of 1-(4-chlorophenyl)pyrazolidin-3-one (B1363979), a related structure, which is achieved by grinding 4-chlorophenyl hydrazine (B178648) and methyl acrylate (B77674) with a base in a ball mill. researchgate.net This mechanochemical approach offers an environmentally friendly alternative to conventional solution-phase reactions. researchgate.net Multicomponent reactions, where multiple starting materials react in a single step to form a complex product, are also gaining traction for their ability to rapidly generate libraries of substituted pyrazolidines. beilstein-journals.org

Synthetic MethodologyKey FeaturesCatalyst/ConditionsExample ApplicationReference
Palladium-Catalyzed CarboaminationEfficient conversion of aryl chlorides, minimizes N-arylation.Pd(OAc)₂ and S-PhosGeneration of various substituted pyrazolidines. organic-chemistry.org
[3+2] CycloadditionCan be highly stereospecific.Metal salts (e.g., Sc(OTf)₃, Cu(OTf)₂) or basic conditions.Synthesis of polysubstituted pyrazolidines. researchgate.net
Organocatalytic Sequential MethodHigh yields and excellent enantio- and diastereoselectivities.In situ generation of α-amino aldehydes followed by Corey-Chaykovsky reaction.Formation of 4-hydroxypyrazolidine derivatives. organic-chemistry.org
Solvent-Free Ball MillingEnvironmentally friendly mechanochemical approach.Grinding reactants with a base (e.g., KOH).Synthesis of 1-(4-chlorophenyl)pyrazolidin-3-one. researchgate.net
Multicomponent ReactionsHigh efficiency by combining multiple steps into one pot.Often acid- or base-catalyzed.Rapid synthesis of complex pyrazolo[3,4-b]pyridines. beilstein-journals.org

Advanced Computational Approaches for Rational Design

Computational chemistry has become an indispensable tool for accelerating the drug discovery process for pyrazolidine-based compounds. patsnap.com These methods allow for the rational design of novel derivatives with enhanced potency and selectivity while predicting their drug-like properties. openmedicinalchemistryjournal.com

A cornerstone of this approach is molecular docking , which predicts the preferred orientation of a molecule within the binding site of a biological target. patsnap.com This technique was instrumental in a study targeting Janus kinase 3 (JAK3), where covalent docking was used to analyze the binding of newly designed pyrazolopyrimidine derivatives. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful tool. 3D-QSAR studies create statistically significant models that correlate the three-dimensional structure of pyrazole (B372694) analogs with their biological activity, providing a roadmap for structural optimization. mdpi.com This is often used in conjunction with pharmacophore mapping , which identifies the essential structural features required for a molecule to interact with a specific target. mdpi.com

Virtual screening allows researchers to rapidly evaluate vast libraries of chemical compounds to identify promising candidates. patsnap.com This can be structure-based, relying on the 3D structure of the target, or ligand-based, using the structures of known active compounds. patsnap.com Once promising candidates are identified, Molecular Dynamics (MD) simulations can be employed to simulate the physical movements of the drug-target complex over time, offering insights into its stability and behavior under physiological conditions. patsnap.comnih.gov Finally, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) analysis helps predict the pharmacokinetic properties of the designed compounds, ensuring they have a higher probability of success in later developmental stages. mdpi.com

Computational TechniqueDescriptionApplication in Pyrazolidine/Pyrazole ResearchReference
Molecular DockingPredicts the binding orientation and affinity of a ligand to a target protein.Evaluating potential inhibitors for targets like JAK3 and SARS-CoV-2 Mpro. nih.govnih.gov
3D-QSARCorrelates the 3D properties of molecules with their biological activity.Developing models to guide the synthesis of more potent TRAP1 inhibitors. mdpi.com
Virtual ScreeningComputationally searches large compound libraries for potential hits.Identifying novel pyrazole scaffold inhibitors for Cyclin-dependent kinase 8 (CDK8). nih.gov
Molecular Dynamics (MD)Simulates the motion of a drug-target complex over time to assess stability.Validating docking results and understanding the dynamic behavior of inhibitors. patsnap.comnih.gov
ADME PredictionIn silico evaluation of a compound's pharmacokinetic properties.Assessing the drug-likeness of newly designed pyrazolo[3,4-d]pyrimidine derivatives. mdpi.com

Expansion of Biochemical Target Identification for Pyrazolidine Scaffolds

A significant frontier in pyrazolidine research is the identification of novel biochemical targets for this versatile scaffold. Beyond their established roles, emerging research is uncovering new therapeutic applications by systematically screening them against a wider range of biological targets.

Structure-based virtual screening (SBVS) has proven to be a particularly fruitful strategy. In one recent study, an SBVS campaign led to the discovery of novel pyrazole scaffold inhibitors of Cyclin-dependent kinase 8 (CDK8) , a target implicated in the inflammatory pathways of Idiopathic Pulmonary Fibrosis (IPF). nih.gov The most potent compound identified showed an IC₅₀ value of 398.8 nM and was found to disrupt the TGF-β1/Smad signaling pathway, which is associated with IPF. nih.gov

In another line of research, the pyrazoline scaffold was explored for its potential as an antidiabetic agent. nih.gov Starting from a previously identified hit, a library of analogues was designed and screened against Dipeptidyl peptidase-IV (DPP-IV) , a key enzyme in glucose metabolism. This effort resulted in the identification of several potent inhibitors, with the lead compounds exhibiting IC₅₀ values as low as 0.10 µM and demonstrating significant antihyperglycemic effects in animal models. nih.gov

Computational repurposing campaigns are also being used to find new applications for existing chemical scaffolds. An in silico study on oxindole-based compounds, which can incorporate pyrazole moieties, used ligand-based similarity analyses to compare them against known drugs and ligands. durham.ac.uk This work identified Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , a kinase involved in angiogenesis, as a potential new target for this class of compounds. durham.ac.uk These examples highlight a clear trend toward using both computational and experimental high-throughput methods to unlock the full therapeutic potential of the pyrazolidine scaffold against a growing list of diseases.

Identified TargetTherapeutic AreaMethod of IdentificationScaffoldReference
Cyclin-dependent kinase 8 (CDK8)Pulmonary FibrosisStructure-Based Virtual Screening (SBVS)Pyrazole nih.gov
Dipeptidyl peptidase-IV (DPP-IV)DiabetesLead optimization and in vitro screening.Pyrazoline nih.gov
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)Cancer (Angiogenesis)Computational repurposing and ligand-based similarity analysis.Oxindole-Pyrazole durham.ac.uk

Q & A

Basic Research Question

  • HPLC-MS: Quantifies purity (>98%) and detects by-products (e.g., des-chloro analogs) .
  • ¹³C NMR: Confirms regiochemistry via carbonyl carbon shifts (δ 165–170 ppm) .
  • Elemental Analysis: Validates empirical formula (e.g., C₉H₉ClN₃) within ±0.3% error .

How are reaction intermediates characterized in multi-step syntheses?

Advanced Research Question
Isolation of intermediates (e.g., hydrazinylidene precursors) via column chromatography (silica gel, hexane/EtOAc) and characterization by FTIR (N–H stretch at 3300 cm⁻¹) and HRMS (m/z 237.639 [M+H]⁺) ensures pathway fidelity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.